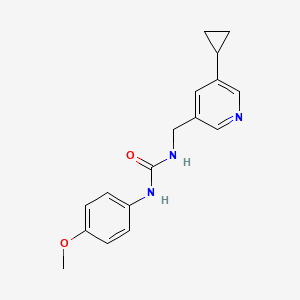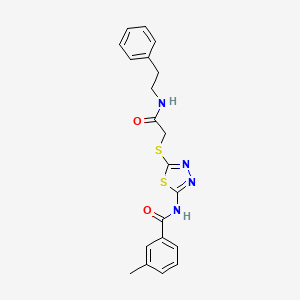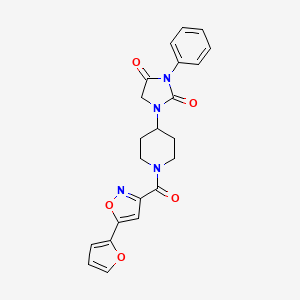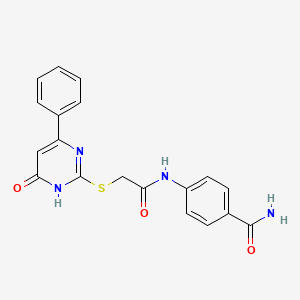![molecular formula C19H18N2O6S B2423397 2-(2-(1,1-dióxido-3-oxobenzo[d]isotiazol-2(3H)-il)-N-metilpropanamido)benzoato de metilo CAS No. 1214716-88-7](/img/structure/B2423397.png)
2-(2-(1,1-dióxido-3-oxobenzo[d]isotiazol-2(3H)-il)-N-metilpropanamido)benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamido)benzoate is a complex organic compound with a unique structure. This compound is part of the benzo[d]isothiazol family, known for their sulfur-containing heterocycles. These compounds often exhibit significant biological activity and have found various applications in medicinal chemistry and industrial processes.
Aplicaciones Científicas De Investigación
Methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamido)benzoate has a broad spectrum of applications:
Chemistry: : Used as an intermediate in the synthesis of other complex organic molecules.
Biology: : It may serve as a tool in biochemical assays due to its reactivity and ability to form stable complexes with biomolecules.
Industry: : Employed in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamido)benzoate typically involves multi-step synthetic routes. The process may start with the formation of the benzo[d]isothiazol core, followed by the introduction of functional groups through various reactions like acylation, methylation, and esterification. Precise reaction conditions, such as temperature, pressure, and choice of solvents, are critical to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve optimized protocols that leverage continuous flow chemistry to enhance efficiency and scalability. Automated synthesis and purification systems can further ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamido)benzoate undergoes various chemical reactions:
Oxidation: : It can be oxidized to produce sulfone derivatives.
Reduction: : Reduction reactions may target the sulfur or carbonyl groups, leading to diverse products.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents such as lithium aluminum hydride.
Nucleophiles like amines or thiols.
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Molecular Targets: : It may interact with enzymes or receptors, altering their function.
Pathways Involved: : The compound could inhibit or activate specific biochemical pathways, leading to observable physiological effects.
Comparación Con Compuestos Similares
Compared to other compounds in the benzo[d]isothiazol family, methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamido)benzoate stands out due to its unique substituents and functional groups, which impart distinct chemical and biological properties.
List of Similar Compounds
Methyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)benzoate
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamide
Methyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamido)benzoate
This article provides a comprehensive overview of methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamido)benzoate, emphasizing its chemical nature, synthesis, reactivity, applications, and comparison with related compounds. Happy to dive deeper into any specific section!
Propiedades
IUPAC Name |
methyl 2-[methyl-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c1-12(21-18(23)14-9-5-7-11-16(14)28(21,25)26)17(22)20(2)15-10-6-4-8-13(15)19(24)27-3/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQSBKKKEBYGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=CC=CC=C1C(=O)OC)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol](/img/structure/B2423315.png)

![3-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2423317.png)
![ethyl 2-(3-tert-butyl-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3,4-thiadiazin-5-yl)acetate](/img/structure/B2423318.png)



![3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/new.no-structure.jpg)
![3-[(4-methylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2423328.png)
![2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B2423330.png)



![[(3-Methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2423337.png)
